molecular formula C6H17N3O10S B1580517 Glycine sulfate CAS No. 513-29-1

Glycine sulfate

Cat. No.: B1580517
CAS No.: 513-29-1
M. Wt: 323.28 g/mol
InChI Key: GZXOHHPYODFEGO-UHFFFAOYSA-N
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Description

Glycine sulfate is a compound formed by the combination of glycine and sulfuric acid in a 3:1 molar ratio. Glycine is the simplest amino acid, with the chemical formula NH₂CH₂COOH. It plays a crucial role in various metabolic processes and is a building block for proteins. Sulfate, derived from sulfuric acid (H₂SO₄), is a common anion in many chemical compounds. The combination of glycine and sulfate results in a compound with unique properties and applications in various fields.

Mechanism of Action

Target of Action

Glycine, sulfate (3:1) primarily targets the central nervous system (CNS). In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Mode of Action

Glycine acts as an inhibitory neurotransmitter in the CNS, reducing the excitability of neurons and thus contributing to the regulation of neuronal activity . It also facilitates excitatory potential at the NMDA receptors, along with glutamate . This dual role allows glycine to modulate neuronal responses, maintaining a balance between excitatory and inhibitory signals.

Biochemical Pathways

Glycine is involved in several biochemical pathways. It is degraded via three pathways: the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal D-amino acid oxidase . These pathways are crucial for maintaining the balance of glycine in the body and ensuring its availability for various physiological processes.

Pharmacokinetics

The efficiency of absorption of glycine depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of a glycine dose. Those who are iron deficient may absorb up to 95% of a glycine dose .

Result of Action

Glycine has several molecular and cellular effects. It is known to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It also plays a crucial role in the construction of normal DNA and RNA strands, which are essential for proper cellular function and formation . Furthermore, glycine helps prevent the breakdown of muscles by boosting the body’s levels of creatine, a compound that helps build muscle mass .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycine. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific enzymes can all affect the absorption and utilization of glycine . Moreover, the concentration of sulfate in the environment can also impact the metabolism of glycine .

Biochemical Analysis

Biochemical Properties

Glycine, sulfate (3:1) plays a crucial role in biochemical reactions due to the presence of glycine and sulfate ions. Glycine is involved in the biosynthesis of proteins, purines, heme, and other biomolecules . It serves as a precursor for various metabolic pathways and acts as an inhibitory neurotransmitter in the brain . Sulfate ions, on the other hand, are vital for the synthesis of sulfur-containing amino acids and other biomolecules . Glycine, sulfate (3:1) interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, facilitating the conversion of serine to glycine and the degradation of glycine to carbon dioxide and ammonia .

Cellular Effects

Glycine, sulfate (3:1) influences various cellular processes, including cell proliferation, differentiation, and apoptosis . Glycine has been shown to protect cells from necrosis by inhibiting the formation of a hydrophilic death channel in the plasma membrane . It also modulates immune cell functions, such as cytokine production and migration . Sulfate ions contribute to cellular metabolism by participating in the synthesis of sulfur-containing compounds and maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of glycine, sulfate (3:1) involves several biochemical interactions. Glycine binds to specific receptors and transporters on the cell membrane, influencing cell signaling pathways and gene expression . It acts as an allosteric modulator of NMDA receptors, enhancing their activity and promoting synaptic plasticity . Sulfate ions are transported into cells via sulfate transporters and are involved in the synthesis of sulfur-containing biomolecules . Glycine, sulfate (3:1) also interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, regulating their activity and influencing metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycine, sulfate (3:1) can vary over time. Glycine has been shown to restore sensitivity to antibiotics in multidrug-resistant bacteria, indicating its potential for long-term use in antimicrobial therapy . The stability and degradation of glycine, sulfate (3:1) depend on environmental conditions such as pH and temperature. Long-term studies have demonstrated that glycine administration can improve physiological functions and extend lifespan in animal models .

Dosage Effects in Animal Models

The effects of glycine, sulfate (3:1) vary with different dosages in animal models. Low doses of glycine have been shown to enhance cognitive function and reduce inflammation, while high doses may lead to adverse effects such as oxidative stress and metabolic disturbances . In animal studies, glycine administration has been reported to extend lifespan and improve healthspan by modulating metabolic pathways and reducing oxidative damage . Excessive doses of glycine, sulfate (3:1) may result in toxicity and adverse effects on cellular function .

Metabolic Pathways

Glycine, sulfate (3:1) is involved in several metabolic pathways. Glycine is synthesized from serine and tetrahydrofolate via the action of serine hydroxymethyltransferase . It can also be degraded to carbon dioxide and ammonia through the glycine cleavage system . Sulfate ions are incorporated into sulfur-containing amino acids and other biomolecules through various enzymatic reactions . Glycine, sulfate (3:1) influences metabolic flux by regulating the activity of key enzymes and modulating the levels of metabolites .

Transport and Distribution

The transport and distribution of glycine, sulfate (3:1) within cells and tissues involve specific transporters and binding proteins. Glycine is transported into cells via glycine transporters, which are expressed in various tissues . Sulfate ions are taken up by sulfate transporters and distributed to different cellular compartments . The localization and accumulation of glycine, sulfate (3:1) depend on the expression levels and activity of these transporters .

Subcellular Localization

Glycine, sulfate (3:1) exhibits specific subcellular localization patterns. Glycine is found in both the cytosol and mitochondria, where it participates in various metabolic processes . Sulfate ions are localized in the cytosol, vacuoles, and other organelles, where they contribute to the synthesis of sulfur-containing compounds and maintain cellular redox balance . The subcellular localization of glycine, sulfate (3:1) is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycine, sulfate (3:1) involves the reaction of glycine with sulfuric acid. The process typically includes dissolving glycine in water and slowly adding sulfuric acid while maintaining a controlled temperature and pH. The reaction can be represented as follows: [ 3 \text{NH}_2\text{CH}_2\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_2\text{CH}_2\text{COOH})_3\text{SO}_4 ]

Industrial Production Methods: Industrial production of glycine, sulfate (3:1) follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction and then cooled to precipitate the product. The precipitate is filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Glycine sulfate can undergo various chemical reactions, including:

    Oxidation: Glycine can be oxidized to produce glyoxylate and ammonia.

    Reduction: Reduction reactions can convert glycine to other amino acids or simpler compounds.

    Substitution: Glycine can participate in substitution reactions where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Glyoxylate and ammonia.

    Reduction: Various amino acids or simpler compounds.

    Substitution: Derivatives of glycine with different functional groups.

Scientific Research Applications

Glycine sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.

    Biology: Plays a role in studying metabolic pathways and enzyme functions.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmission and as a supplement in certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

    Glycine Hydrochloride: Formed by the combination of glycine and hydrochloric acid.

    Glycine Nitrate: Formed by the combination of glycine and nitric acid.

    Glycine Zinc Sulfate: A compound of glycine with zinc sulfate.

Uniqueness: Glycine sulfate is unique due to its specific molar ratio and the presence of sulfate, which imparts distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and medicine, highlight its versatility and importance.

Properties

IUPAC Name

2-aminoacetic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXOHHPYODFEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Glycine sulfate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID40883415
Record name Triglycine sulfate
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Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Acros Organics MSDS]
Record name Glycine sulfate
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CAS No.

513-29-1
Record name Glycine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sulfate (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triglycine sulfate
Source EPA DSSTox
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Record name Triaminoacetic acid sulphate
Source European Chemicals Agency (ECHA)
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Record name GLYCINE SULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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